

Technical Support Center: ENMD-1068 Hydrochloride Vehicle Control Selection

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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

Cat. No.: B10824553

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicle controls for experiments involving **ENMD-1068 hydrochloride**. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is **ENMD-1068 hydrochloride** and what are its basic properties?

ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR2). [1] It is a non-peptide small molecule, identified as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine. [2] It is used in research to study the role of PAR2 in various physiological and pathological processes, including endometriosis and liver fibrosis. [1]

Q2: What is the solubility of **ENMD-1068 hydrochloride**?

The solubility of **ENMD-1068 hydrochloride** varies depending on the solvent. It is important to prepare fresh solutions for in vivo experiments. For in vitro stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles. [1]

Data Presentation: Solubility of **ENMD-1068 Hydrochloride**

Solvent	Concentration	Notes
DMSO	200 mg/mL (625.25 mM)	Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic. [1]
Water	100 mg/mL (312.63 mM)	Ultrasonic assistance may be needed. [1]

Q3: What are the recommended vehicle controls for in vivo studies with **ENMD-1068 hydrochloride**?

The choice of vehicle for in vivo studies depends on the route of administration (e.g., oral, intraperitoneal, intravenous) and the desired formulation (solution or suspension). Several options have been reported for **ENMD-1068 hydrochloride**.

Data Presentation: Recommended In Vivo Vehicle Formulations for **ENMD-1068 Hydrochloride**

Route of Administration	Formulation Type	Vehicle Composition	Final Drug Concentration	Source
Oral / Intraperitoneal	Suspended Solution	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	5 mg/mL	[1]
Intraperitoneal	Clear Solution	Saline	25 mg/kg and 50 mg/kg doses prepared	A 2014 study on endometriosis in a mouse model used saline as the vehicle for intraperitoneal injections of ENMD-1068.[3] [4]
Injection	Clear Solution	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 5 mg/mL	[1]
Injection	Clear Solution	10% DMSO, 90% Corn oil	≥ 5 mg/mL	Caution is advised for dosing periods longer than two weeks.[1]

Troubleshooting Guides

Problem: My **ENMD-1068 hydrochloride** is not dissolving properly.

- Solution 1 (For DMSO and Water): Ensure you are using ultrasonic agitation as this can aid dissolution.[1]
- Solution 2 (For DMSO): DMSO is hygroscopic. Use a fresh, unopened bottle of anhydrous DMSO to ensure maximal solubility.[1]

- Solution 3 (For In Vivo Suspensions): If precipitation occurs during the preparation of the suspended solution, gentle heating and/or sonication can be used to aid dissolution.[1]

Problem: I am observing toxicity or adverse effects in my animal model that may be related to the vehicle.

- Solution 1: Simplify the vehicle. A peer-reviewed study successfully used saline as a vehicle for intraperitoneal administration of ENMD-1068 in mice.[3][4] This is the simplest and often best-tolerated vehicle. If your experimental design allows, consider switching to a saline-based vehicle.
- Solution 2: Reduce the concentration of organic solvents. If a co-solvent system is necessary for solubility, try to use the lowest effective concentration of solvents like DMSO or PEG300. High concentrations of some organic solvents can cause local irritation or systemic toxicity.
- Solution 3: Evaluate the vehicle alone. Always include a vehicle-only control group in your experiments. This will help you to distinguish between the effects of the vehicle and the effects of **ENMD-1068 hydrochloride**.

Experimental Protocols

Protocol 1: Preparation of **ENMD-1068 Hydrochloride** in Saline for Intraperitoneal Injection
(Based on Wang Y, et al., 2014)

This protocol is adapted from a peer-reviewed study and is recommended for its simplicity and good tolerability.

- Calculate the total amount of **ENMD-1068 hydrochloride** required for your study based on the desired dose (e.g., 25 mg/kg or 50 mg/kg) and the number and weight of the animals.
- Weigh the calculated amount of **ENMD-1068 hydrochloride** powder.
- Dissolve the powder in sterile saline to the desired final concentration. The volume for intraperitoneal injection in mice is typically around 200 μ L.[3][4]
- Ensure the solution is clear and free of particulates before injection. Gentle warming or vortexing may be used to aid dissolution.

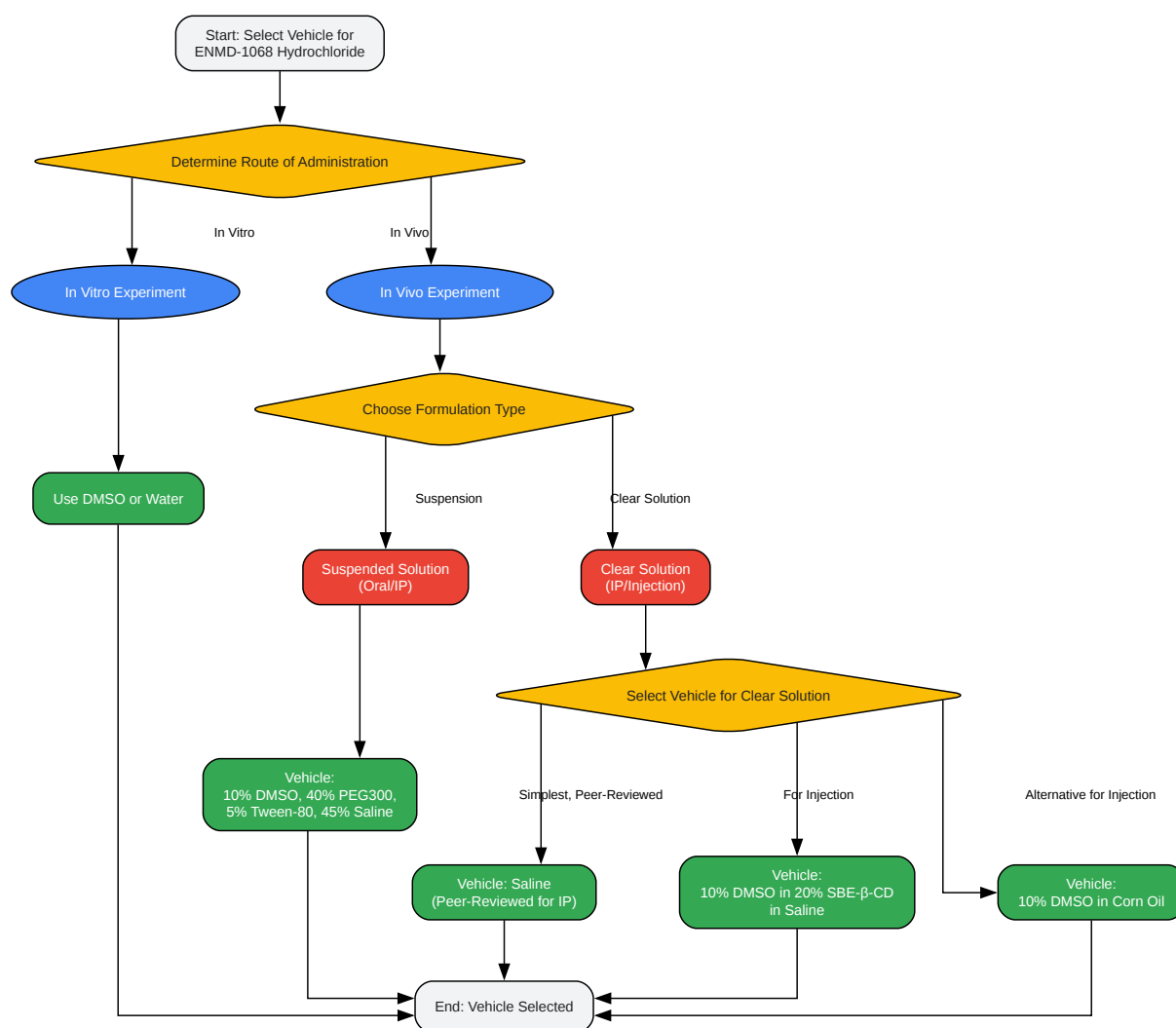
- The control group should receive an equivalent volume of sterile saline.

Protocol 2: Preparation of a Suspended Solution for Oral or Intraperitoneal Administration

This protocol yields a 5 mg/mL suspended solution and is based on a supplier's recommendation.^[1]

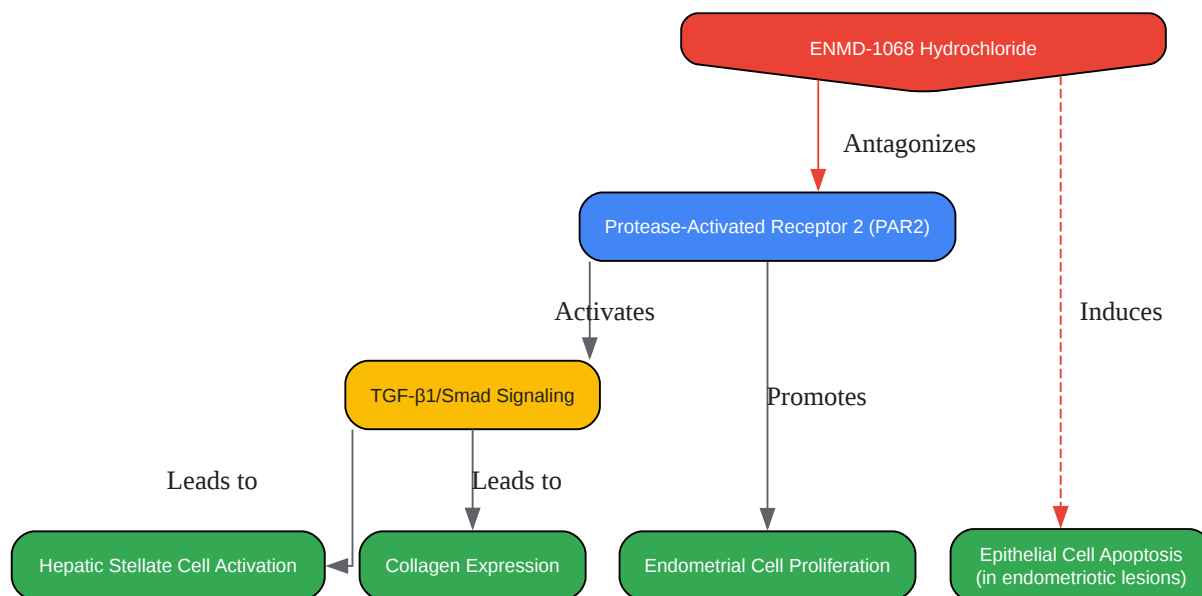
- Prepare a 50 mg/mL stock solution of **ENMD-1068 hydrochloride** in DMSO.
- To prepare 1 mL of the final working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
- Add 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until uniform.
- Add 450 µL of saline to bring the final volume to 1 mL.
- The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- The vehicle control group should be administered a solution with the same composition, excluding the **ENMD-1068 hydrochloride**.

Mandatory Visualizations



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Caption: Decision workflow for selecting a vehicle for **ENMD-1068 hydrochloride**.



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Caption: Signaling pathways affected by the PAR2 antagonist **ENMD-1068 hydrochloride**.

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